4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline
Description
4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline is a Schiff base derived from the condensation of 4-bromoaniline and 4-ethoxybenzaldehyde. Characterized by an E-configuration at the C=N bond (common in Schiff bases), this compound exhibits a planar geometry, with the ethoxy group (-OCH₂CH₃) contributing electron-donating effects .
Properties
IUPAC Name |
N-(4-bromophenyl)-1-(4-ethoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-2-18-15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMAHUGXXVLROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347894 | |
| Record name | 4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66693-57-0 | |
| Record name | 4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline typically involves the condensation reaction between 4-bromoaniline and 4-ethoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinone derivatives.
Reduction Reactions: Reduction of the imine group can yield the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
Organic Synthesis
4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline serves as a versatile building block in organic chemistry. Its structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The bromine atom can be substituted with other functional groups.
- Cross-Coupling Reactions : It can be employed in Suzuki or Heck reactions to synthesize more complex molecules.
Table 1: Comparison of Reactions Involving this compound
| Reaction Type | Description | Potential Products |
|---|---|---|
| Nucleophilic Substitution | Replacement of Br with nucleophiles | Amine derivatives |
| Cross-Coupling | Formation of C-C bonds using palladium catalysts | Biaryl compounds |
Biological Research
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Studies have suggested that it interacts with specific biological targets, such as enzymes and receptors, potentially modulating pathways associated with disease processes.
Case Study: Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound inhibited cell proliferation through apoptosis induction, suggesting its potential as a lead compound for developing new anticancer agents.
Material Science
The unique chemical properties of this compound make it suitable for applications in material science. Its ability to form coordination complexes with metals opens avenues for developing new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline involves its interaction with specific molecular targets. The imine group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Electronic and Structural Properties
Methoxy-Substituted Analogues
- (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline: Substituents: Two methoxy (-OCH₃) groups at the 2- and 4-positions. Structural Features: The methoxy groups lie nearly coplanar with the aromatic ring (maximum deviation: 0.17 Å). The E-configuration is retained, and the C=N bond length (1.28 Å) is consistent with Schiff bases .
Nitro-Substituted Analogues
- 4-Bromo-N-(4-nitrobenzylidene)aniline: Substituents: A nitro (-NO₂) group at the 4-position. Physical Properties: Melting point = 162–163°C; density = 1.597 g/cm³; insoluble in water but soluble in chloroform . Impact: The electron-withdrawing nitro group reduces electron density at the C=N bond, altering reactivity in redox reactions .
Halogenated Analogues
- 4-Bromo-N-(4-bromophenyl)aniline :
Heterocyclic and Bulky Substituents
- 4-Bromo-N-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-3-methylaniline: Substituents: Imidazole ring at the 4-position.
- (E)-4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline :
Physical and Crystallographic Data
Biological Activity
Overview
4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline is an organic compound belonging to the class of anilines, characterized by a bromine atom at the para position and an ethoxyphenyl group linked through a methylene bridge. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and catalysis.
- Molecular Formula : C15H16BrN
- Molecular Weight : 304.20 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its structural features:
- The imine group can participate in nucleophilic addition reactions, influencing enzyme activity.
- The bromine atom may undergo substitution reactions, modulating receptor interactions.
These interactions can lead to various biological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .
Anticancer Activity
In vitro studies have suggested that the compound may possess anticancer properties, particularly against certain cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Studies
-
Antibacterial Activity Study :
A study conducted on various synthesized derivatives of anilines, including this compound, demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound exhibited substantial inhibition zones in agar diffusion tests, indicating its potential as a broad-spectrum antimicrobial agent . -
Antifungal Efficacy :
Another investigation focused on the antifungal properties of this compound against Candida species. Results indicated that it significantly inhibited fungal growth at low concentrations, making it a candidate for further exploration in antifungal drug development .
Synthesis and Characterization
The synthesis of this compound involves standard organic synthesis techniques, typically utilizing condensation reactions between appropriate anilines and aldehydes. Characterization methods such as NMR and IR spectroscopy confirm the successful formation of the imine linkage and the presence of functional groups.
Structure-Activity Relationship (SAR)
Studies on similar compounds have shown that modifications to the bromine or ethoxy groups can significantly alter biological activity. For instance, replacing bromine with other halogens or modifying the ethoxy group affects both antimicrobial potency and selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
